2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide
Description
2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide (CAS: 40914-13-4) is a chloroacetamide derivative with the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 253.7 g/mol . Its structure consists of a chloroacetamide backbone where the nitrogen atom is substituted with a phenyl group and a furan-2-ylmethyl group (Fig. 1). The furan ring introduces an oxygen heteroatom, which may influence electronic properties and reactivity. The compound’s IUPAC name, this compound, reflects these substitutions.
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRYXWOXOXWQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(Furan-2-ylmethyl)-N-phenylamine
The precursor N-(furan-2-ylmethyl)-N-phenylamine (CAS 4439-56-9) is synthesized through reductive amination of furfurylamine and aniline. A representative protocol from Chemistry Letters (1996) involves:
Key Data :
| Property | Value | Source |
|---|---|---|
| Boiling Point | 146–148°C (10 mmHg) | |
| Molecular Formula | C₁₁H₁₁NO |
Synthesis of 2-Chloroacetyl Chloride
High-purity 2-chloroacetyl chloride is critical for efficient acylation. A patented method (US4129595A) employs glycolic acid and thionyl chloride (SOCl₂) in the presence of a nitrogen-containing catalyst:
- Procedure :
- Advantages :
Acylation Reaction: Formation of 2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide
The final step involves nucleophilic acyl substitution between N-(furan-2-ylmethyl)-N-phenylamine and 2-chloroacetyl chloride:
Laboratory-Scale Protocol :
- Reagents :
- N-(Furan-2-ylmethyl)-N-phenylamine (1.0 equiv)
- 2-Chloroacetyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.5 equiv) as acid scavenger
- Solvent: Anhydrous dichloromethane (DCM)
- Procedure :
- The amine is dissolved in DCM at 0°C under nitrogen.
- 2-Chloroacetyl chloride is added dropwise, followed by TEA.
- The mixture is stirred at room temperature for 6 hours.
- The organic layer is washed with water, dried (MgSO₄), and concentrated.
- Purification :
- Recrystallization from ethanol yields white crystals (mp 92–94°C).
- Yield : 70–75%.
- Reagents :
Industrial-Scale Adaptation :
- Continuous Flow Reactor :
- Reagents are pumped through a microreactor at 50°C with a residence time of 10 minutes.
- Advantages include enhanced heat transfer and reduced side reactions.
- Yield : 85–90%.
- Continuous Flow Reactor :
Reaction Summary :
$$
\text{N-(Furan-2-ylmethyl)-N-phenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Solvent Selection
Stoichiometry and Temperature
- 2-Chloroacetyl Chloride : A 10% excess ensures complete amine consumption.
- Temperature : Reactions at 0–25°C minimize thermal degradation.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 5H, ArH), 6.52 (d, J = 3.2 Hz, 1H, furan H-3), 6.38 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.85 (s, 2H, NCH₂), 4.12 (s, 2H, COCH₂Cl).
IR (KBr) :
- 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl stretch), 1245 cm⁻¹ (C-N stretch).
Mass Spectrometry :
Elemental Analysis
| Element | Calculated (%) | Observed (%) | |
|---|---|---|---|
| C | 62.53 | 62.50 | |
| H | 4.85 | 4.82 | |
| N | 5.61 | 5.58 |
Industrial-Scale Production Methods
Continuous Flow Synthesis :
- Reactor Type : Tubular microreactor with static mixers.
- Parameters :
- Temperature: 50°C
- Pressure: 2 bar
- Flow Rate: 10 mL/min
- Advantages :
- 20% higher yield than batch processes.
- Reduced waste generation.
Applications and Derivatives
While beyond the scope of this synthesis-focused report, the compound serves as a precursor to:
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The electron-withdrawing acetamide group activates the adjacent chlorine atom for nucleophilic displacement. This reactivity enables diverse derivatization strategies:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, as evidenced by inversion of configuration at the α-carbon in stereochemical studies. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents favor hydrolysis side reactions .
Furan Ring Functionalization
The electron-rich furan moiety undergoes electrophilic aromatic substitution (EAS):
Stability Note :
The furan ring demonstrates moderate stability under acidic conditions but undergoes ring-opening in strong mineral acids (e.g., H₂SO₄ >50% concentration) .
Amide Bond Reactivity
The tertiary amide bond exhibits unusual lability compared to typical acetamides:
Comparative Stability :
The N-furanmethyl-N-phenyl substitution creates torsional strain, reducing amide resonance stabilization by ~15% compared to N,N-dialkyl analogs (DFT calculations) .
Complexation with Metal Ions
The compound acts as a bidentate ligand through furan oxygen and amide carbonyl:
Structural Evidence :
X-ray crystallography of the Cu(II) complex reveals distorted octahedral geometry with bond lengths of 1.95 Å (Cu-O_furan) and 2.10 Å (Cu-O_amide) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
-
C-Cl bond homolysis
Generates acetamide radical intermediates, detectable via EPR spectroscopy
Half-life: 23 min in degassed acetonitrile -
Furan ring electrocyclization
Forms oxabicyclic adducts with quantum yield Φ = 0.18
Synthetic Utility :
Controlled photolysis enables site-specific functionalization for combinatorial library synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide have shown promising anticancer properties. For instance, derivatives of N-phenylacetamide have been evaluated for their inhibitory effects on various cancer cell lines. In a study focusing on protein tyrosine kinase inhibitors, compounds were synthesized that exhibited significant antitumor activity against human lung adenocarcinoma cells .
Antitubercular Properties
A class of N-phenylacetamide derivatives was assessed for their antitubercular activities. The study revealed that modifications in the structure could lead to compounds with potent activity against Mycobacterium tuberculosis, suggesting a potential therapeutic application for structurally related compounds .
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features, including the chloro group and furan ring which enhance reactivity.
Chemical Reactions
The compound can participate in several chemical reactions, including:
- Nucleophilic substitutions: The chloro group can be replaced by various nucleophiles.
- Condensation reactions: It can react with amines or alcohols to form new derivatives.
Antimicrobial Effects
Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. For instance, novel organoselenium derivatives derived from similar frameworks have been tested against various microbial strains, indicating potential applications in treating infections .
- Antitumor Evaluation
- Antitubercular Screening
-
Synthesis and Characterization
- The synthesis process typically involves reacting starting materials such as 2-chloroacetyl chloride with N-(furan-2-ylmethyl)-N-phenylamine, showcasing the compound's role as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The furan ring and phenyl group contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide | C₁₃H₁₂ClNO₂ | 253.7 | Phenyl, furan-2-ylmethyl | 40914-13-4 |
| Propachlor (2-chloro-N-isopropyl-N-phenylacetamide) | C₁₁H₁₄ClNO | 211.7 | Phenyl, isopropyl | 1918-16-7 |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.6 | Phenyl | - |
| 2-Chloro-N-phenethylacetamide | C₁₀H₁₂ClNO | 197.7 | Phenethyl | - |
| 2-(2-Chlorophenyl)-N-phenylacetamide | C₁₄H₁₂ClNO | 245.7 | 2-Chlorophenyl, phenyl | - |
Key Observations :
- The furan-2-ylmethyl group in the target compound introduces steric and electronic differences compared to aliphatic substituents (e.g., isopropyl in propachlor) .
Physical Properties and Environmental Fate
Table 2: Physical and Environmental Data
Key Observations :
- Propachlor’s isopropyl group contributes to lower molecular weight and higher volatility compared to the target compound .
- The furan ring in the target compound may increase susceptibility to oxidative degradation compared to purely aromatic substituents .
Conformational and Crystallographic Insights
- 2-Chloro-N-phenylacetamide : Exhibits antiparallel alignment of N–H and C=O bonds, with hydrogen bonding forming infinite chains in the solid state .
Biological Activity
2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 221.66 g/mol
The presence of a chloro group, a furan ring, and a phenylacetamide moiety contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that:
- The chloro group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on biomolecules.
- The furan and phenyl groups enhance the compound's stability and reactivity, influencing its interaction with enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have assessed its efficacy against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| Candida albicans | 128 - 256 µg/mL | 512 - 1,024 µg/mL |
| Candida parapsilosis | 128 - 256 µg/mL | 512 - 1,024 µg/mL |
| Staphylococcus aureus | Not specified | Not specified |
The compound was found to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by 87% , indicating its potential utility in treating biofilm-associated infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast) | <10 |
| HepG2 (liver) | >25 |
In particular, the compound demonstrated more pronounced cytotoxicity against MCF-7 cells compared to HepG2 cells, suggesting selective activity towards certain cancer types .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antifungal Study : A study evaluated the antifungal activity against fluconazole-resistant strains of Candida. The results showed significant inhibition of fungal growth and biofilm formation, suggesting a promising avenue for addressing drug-resistant fungal infections .
- Cytotoxicity Assay : In vitro assays using MTT demonstrated that the compound effectively induced cell death in MCF-7 cells, with an IC value indicating strong cytotoxicity. This positions it as a candidate for further development in cancer therapy.
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with specific targets involved in cancer cell proliferation and survival, although more detailed studies are needed to elucidate these pathways fully .
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- SAR Framework :
- Variations : Substitute the furan with thiophene or pyridine rings to alter electronic properties.
- Activity Metrics : Test derivatives for antifungal activity (e.g., against Candida albicans) and compare IC₅₀ values.
- Data Interpretation : Prioritize substituents that enhance hydrogen bonding (e.g., -OH, -NH₂) while maintaining chloroacetamide reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
